molecular formula C21H25ClN4O4 B2950067 5-chloro-N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 1904421-26-6

5-chloro-N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

货号 B2950067
CAS 编号: 1904421-26-6
分子量: 432.91
InChI 键: SDOXXLYATMJVSH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-chloro-N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C21H25ClN4O4 and its molecular weight is 432.91. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antithrombotic Therapy

This compound has been identified as a potential antithrombotic agent . It is designed to inhibit Factor Xa (FXa), a key enzyme in the blood coagulation process. By targeting FXa, the compound could prevent thromboembolic diseases, which are conditions where blood clots form in the bloodstream and block blood vessels .

Oral Bioavailability Enhancement

The structure of this compound allows for good oral bioavailability, which is a significant advantage for pharmaceutical applications. Medications with high oral bioavailability can be administered in pill form, making them more convenient for patients .

Selective Inhibition for Safety

Selective inhibition of FXa over other proteins in the coagulation cascade is crucial for safety, reducing the risk of bleeding complications. The compound’s selectivity makes it a promising candidate for safe anticoagulant therapies .

Structural Studies and Drug Design

The crystal structure of this compound provides insights into its interaction with FXa. Understanding this interaction is essential for the design of new drugs with improved efficacy and reduced side effects .

Pharmacokinetic Profile Optimization

The compound’s pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion, is favorable. This means it could maintain its therapeutic effect for an appropriate duration without frequent dosing .

Treatment of Venous and Arterial Thrombosis

Due to its antithrombotic properties, the compound could be used in the treatment of both venous and arterial thrombosis, offering a broad therapeutic range .

Computational Insights for Drug Development

Computational studies on this compound can provide valuable insights into the structural determinants for the selectivity and potency of antithrombotic agents. These insights are crucial for the development of new and more effective drugs .

Clinical Development for Thromboembolic Diseases

The compound is currently under clinical development, indicating its potential to become an approved medication for the prevention and treatment of thromboembolic diseases .

属性

IUPAC Name

5-chloro-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O4/c22-18-12-16(14-25-21(18)30-17-2-7-28-8-3-17)20(27)24-13-15-1-4-23-19(11-15)26-5-9-29-10-6-26/h1,4,11-12,14,17H,2-3,5-10,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOXXLYATMJVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=N2)C(=O)NCC3=CC(=NC=C3)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。